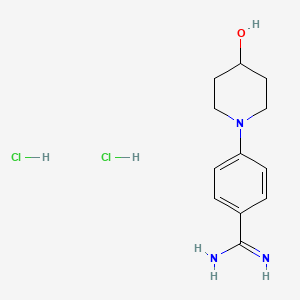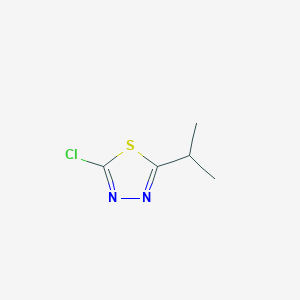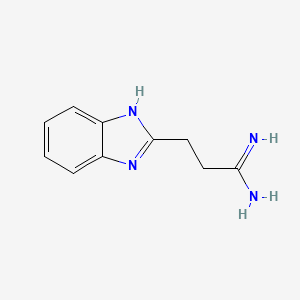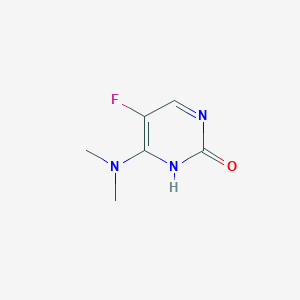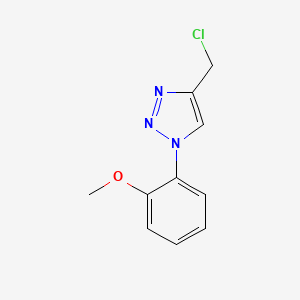![molecular formula C11H7ClN2O2S B1455736 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid CAS No. 1183813-48-0](/img/structure/B1455736.png)
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, such as CPS, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular formula of CPS is C11H7ClN2O2S. As a pyridazine derivative, it features a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
Pyridazine derivatives can be synthesized through a ring cleavage methodology reaction. This process allows for the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to the pyridazine ring .Physical And Chemical Properties Analysis
CPS is a solid compound with a molecular weight of 266.7 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique
-
Pharmacological Activities
- Field : Medicinal Chemistry .
- Application : Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Methods : These compounds are synthesized and then tested in vitro and in vivo for their biological activities .
- Results : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
-
Drug Discovery
- Field : Drug Discovery .
- Application : The pyridazine ring is used in molecular recognition and drug discovery due to its unique physicochemical properties .
- Methods : The pyridazine ring is incorporated into drug molecules and its interactions with the target proteins are studied .
- Results : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
-
Inhibition of Acetyl Cholinesterase
- Field : Neuropharmacology .
- Application : Certain pyridazine derivatives have been tested for acetyl cholinesterase inhibitor activity .
- Methods : These compounds are synthesized and then tested for their ability to inhibit acetyl cholinesterase .
- Results : Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
-
Antipyretic, Anti-inflammatory, and Analgesic Activities
- Field : Pharmacology .
- Application : Pyridazinone derivatives have been shown to possess antipyretic, anti-inflammatory, and analgesic activities .
- Methods : These compounds are synthesized and then tested for their biological activities .
- Results : Various pyridazinone derivatives have been reported to possess these activities .
-
Antibacterial and Antifungal Activities
- Field : Microbiology .
- Application : Certain pyridazinone derivatives have been tested for antibacterial and antifungal activities .
- Methods : These compounds are synthesized and then tested against various bacterial and fungal strains .
- Results : Various pyridazinone derivatives have been reported to possess these activities .
-
Antitubercular Activity
- Field : Microbiology .
- Application : Certain pyridazinone derivatives have been tested for antitubercular activity .
- Methods : These compounds are synthesized and then tested against Mycobacterium tuberculosis .
- Results : Various pyridazinone derivatives have been reported to possess this activity .
-
Antipyretics
- Field : Pharmacology .
- Application : Pyridazinone derivatives have been shown to possess antipyretic (fever-reducing) properties .
- Methods : These compounds are synthesized and then tested for their biological activities .
- Results : Various pyridazinone derivatives have been reported to possess these activities .
-
Anti-Allergic
- Field : Allergology .
- Application : Certain pyridazinone derivatives have been tested for anti-allergic activities .
- Methods : These compounds are synthesized and then tested against various allergic reactions .
- Results : Various pyridazinone derivatives have been reported to possess these activities .
-
Bronchodilatory (for Asthma)
- Field : Pulmonology .
- Application : Certain pyridazinone derivatives have been tested for bronchodilatory activities, which can be beneficial for asthma treatment .
- Methods : These compounds are synthesized and then tested for their ability to dilate the bronchi and bronchioles .
- Results : Various pyridazinone derivatives have been reported to possess these activities .
-
Antidiabetic
- Field : Endocrinology .
- Application : Certain pyridazinone derivatives have been tested for antidiabetic activities .
- Methods : These compounds are synthesized and then tested for their ability to regulate blood sugar levels .
- Results : Various pyridazinone derivatives have been reported to possess these activities .
-
Anticonvulsant
- Field : Neurology .
- Application : Certain pyridazinone derivatives have been tested for anticonvulsant activities .
- Methods : These compounds are synthesized and then tested for their ability to prevent or reduce the severity of seizures .
- Results : Various pyridazinone derivatives have been reported to possess these activities .
-
Antidepressant and Anxiolytic
- Field : Psychiatry .
- Application : Certain pyridazinone derivatives have been tested for antidepressant and anxiolytic (anxiety-reducing) activities .
- Methods : These compounds are synthesized and then tested for their ability to alleviate symptoms of depression and anxiety .
- Results : Various pyridazinone derivatives have been reported to possess these activities .
Orientations Futures
The synthesis and study of pyridazine derivatives, including CPS, is an active area of research. These compounds have shown promise in various applications, particularly in medicinal chemistry . Future work could involve further optimization of the synthesis process and exploration of the biological activities of these compounds.
Propriétés
IUPAC Name |
6-(2-chlorophenyl)sulfanylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-7-3-1-2-4-9(7)17-10-6-5-8(11(15)16)13-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHSTSBPHUOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=NN=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)
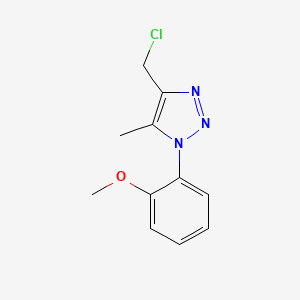
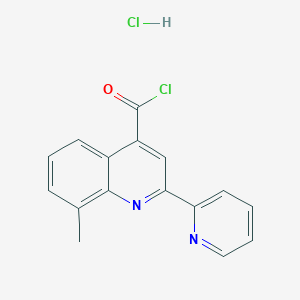
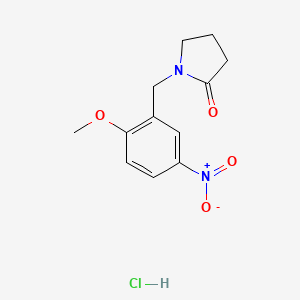
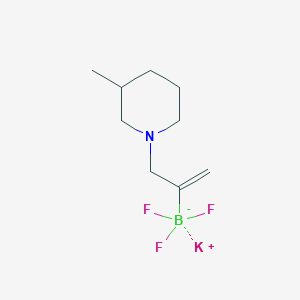
![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
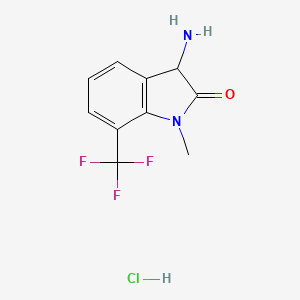
![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)
![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)
